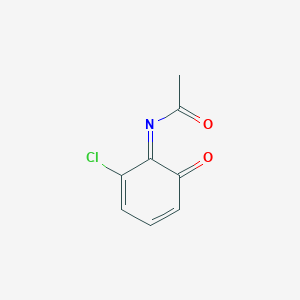
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide is a chemical compound that belongs to the family of quinone imines. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a chloro-substituted cyclohexadienone ring, which is conjugated with an acetamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide typically involves the reaction of chlorosulfanylbenzenes with benzene-1,4-diamines. This reaction is carried out in pyridine at low temperatures (around 0°C) to form the desired product . The reaction conditions are crucial to ensure the formation of the correct isomer and to maximize yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid to form sulfonamides.
Reduction: Reduction reactions can convert the quinone imine structure to a more reduced form, although specific conditions for this compound are less documented.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid is commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonamides are major products formed from oxidation reactions.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other quinone imine derivatives.
Biology: Exhibits biological activities such as antifungal, antibacterial, and anticancer properties.
Medicine: Potential use in developing new therapeutic agents due to its biological activities.
Industry: Used in the synthesis of pesticides and herbicides due to its insecticidal and fungicidal properties.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide involves its interaction with biological molecules. The compound can undergo redox reactions, affecting the redox state of cells and leading to cytotoxic effects . It can also inhibit the growth of certain fungi and bacteria by interfering with their metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide
- N,N’-Bis(arylsulfanyl)cyclohexa-2,5-diene-1,4-diimines
Uniqueness
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide is unique due to its chloro substitution, which enhances its biological activity compared to other similar compounds. The presence of the chloro group increases its reactivity and potential for forming various derivatives with significant biological activities.
Propiedades
Fórmula molecular |
C8H6ClNO2 |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide |
InChI |
InChI=1S/C8H6ClNO2/c1-5(11)10-8-6(9)3-2-4-7(8)12/h2-4H,1H3 |
Clave InChI |
HCBLXIBNCBQRGE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N=C1C(=O)C=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


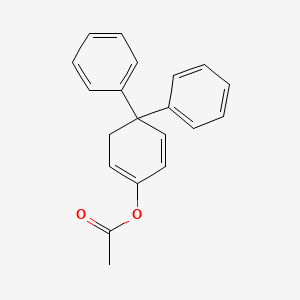
![[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate](/img/structure/B13830717.png)
![2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13830719.png)

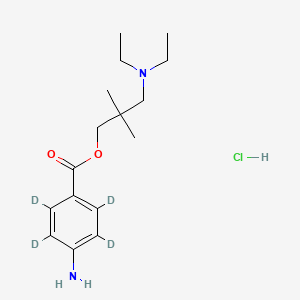
![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate](/img/structure/B13830747.png)
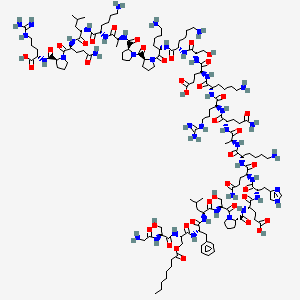
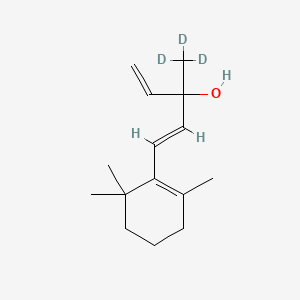
![[(2R,3R)-2-[1-[(2S,3S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13830777.png)
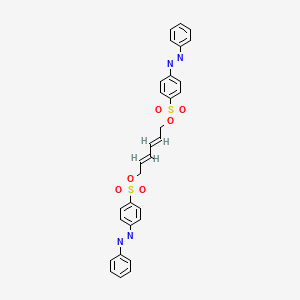
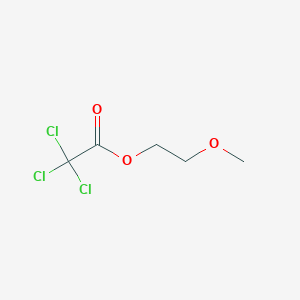
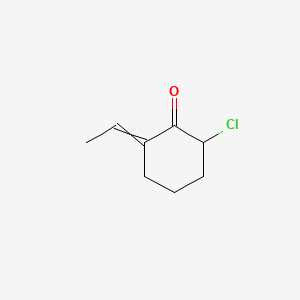
![7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate](/img/structure/B13830789.png)
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
